N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide” is not explicitly mentioned in the available literature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction mechanism was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2- (aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications
Catalyst-Free Synthesis of Related Compounds :
- Research on the synthesis of similar compounds, like the N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, has shown that these can be synthesized via a 1,3-dipolar cycloaddition process. This process is efficient due to its rapid completion under mild conditions without requiring a catalyst (Liu et al., 2014).
Novel Synthesis Methods :
- A study on the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives demonstrated a new approach involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method showed significant stereoselectivity, suggesting potential in the synthesis of structurally similar compounds (Gabriele et al., 2006).
Application in Co-crystal Studies :
- A study explored the cocrystals of pyrazinamide, a related compound, with various hydroxybenzoic acids. The research found potential applications of these cocrystals in formulating new anti-TB drugs and their use in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).
Corrosion Inhibition Studies :
- Compounds with similar structural features, like N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, have been studied for their corrosion inhibition efficiency. This research is crucial in understanding the application of such compounds in protecting materials like carbon steel in corrosive environments (Tawfik, 2015).
Pharmaceutical Applications :
- Studies have also explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the potential pharmaceutical applications of structurally related compounds in treating various diseases (Deady et al., 2003).
Antimicrobial and Herbicidal Activities :
- The synthesis of new pyrazole derivatives and their antimicrobial and herbicidal activities have been investigated, showing the potential use of similar compounds in agricultural and pharmaceutical fields (Ohno et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s suggested that the compound may exert its effects by activating a certain pathway. The compound’s interaction with its targets could lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical Pathways
Given its potential inhibition of cholinesterases and lipoxygenase enzymes , it may affect pathways related to neural signal transmission and inflammation.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential inhibition of cholinesterases and lipoxygenase enzymes , it may lead to changes in neural signal transmission and inflammatory responses.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-15(19)17-11-7-16-18(8-11)9-12-10-20-13-5-3-4-6-14(13)21-12/h3-8,12H,2,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWNAPQUFBGTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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